Zeylasteral
Overview
Description
Zeylasteral is a phenolic nor-triterpene compound isolated from various species within the Celastraceae family, such as Maytenus jelskii, Maytenus cuzcoina, and Celastrus vulcanicola . This compound has garnered significant attention due to its notable biological activities, particularly its anticancer properties .
Mechanism of Action
Target of Action
Zeylasteral, a phenolic triterpene, primarily targets certain strains of bacteria and yeast. It has shown significant antimicrobial activity against Staphylococcus aureus and Candida albicans . In silico studies suggest that this compound inhibits Bdf1 in C. albicans . These targets play crucial roles in the survival and proliferation of these microorganisms.
Mode of Action
This compound interacts with its targets through a series of molecular mechanisms. It forms favorable hydrogen bonds and hydrophobic interactions with specific residues in the active sites of its target proteins . This interaction inhibits the normal function of these proteins, leading to the antimicrobial effects observed.
Biochemical Pathways
It is known that the compound interferes with the normal functioning of its target proteins, disrupting the biochemical pathways they are involved in . This disruption can lead to the death of the microorganism or inhibit its growth.
Pharmacokinetics
Like other triterpenoids, it is likely to have specific pharmacokinetic properties that affect its bioavailability and therapeutic potential .
Result of Action
The primary result of this compound’s action is its antimicrobial effect. It has been shown to be active against S. aureus and C. albicans . Its mode of action leads to the inhibition of essential proteins in these microorganisms, disrupting their normal functions and leading to their death or inhibited growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zeylasteral involves multiple steps, starting from naturally occurring triterpenoids. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are employed to ensure the desired structural modifications .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from plant sources, followed by purification using chromatographic techniques. Advances in biotechnological methods have also enabled the semi-synthetic production of this compound, enhancing yield and purity .
Chemical Reactions Analysis
Types of Reactions: Zeylasteral undergoes various chemical reactions, including:
Oxidation: Conversion to oxo-derivatives using oxidizing agents.
Reduction: Formation of reduced derivatives under hydrogenation conditions.
Substitution: Introduction of functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products: The reactions yield a range of derivatives, including oxo-pristimerol and demethyl-zeylasteral, which exhibit distinct biological activities .
Scientific Research Applications
Chemistry: Utilized as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Comparison with Similar Compounds
Demethyl-zeylasteral: Exhibits similar anticancer and antimicrobial activities but with slightly lower potency.
Zeylasterone: Primarily known for its antimicrobial properties.
Zeylasteral’s unique structural features and diverse biological activities make it a compound of significant interest for further research and potential therapeutic applications.
Properties
IUPAC Name |
methyl (2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O6/c1-26-7-8-27(2,25(35)36-6)15-22(26)30(5)12-10-28(3)18-13-20(33)24(34)17(16-31)23(18)19(32)14-21(28)29(30,4)11-9-26/h13-14,16,22,33-34H,7-12,15H2,1-6H3/t22-,26-,27-,28+,29-,30+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOZJSCLBUTFCX-NLVUKCNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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